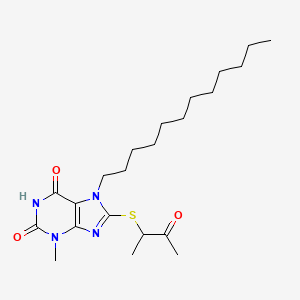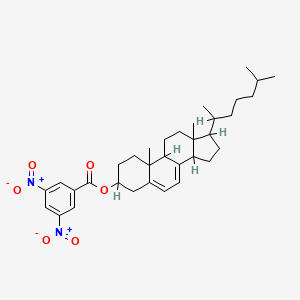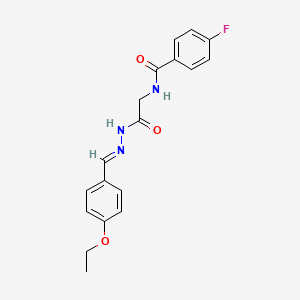![molecular formula C13H11N3O2 B12005700 2-hydroxy-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide](/img/structure/B12005700.png)
2-hydroxy-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide is a chemical compound known for its versatile applications in various scientific fields It is a Schiff base derived from the condensation of 2-hydroxybenzohydrazide and pyridine-2-carbaldehyde
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide typically involves the following steps:
Condensation Reaction: The primary method involves the condensation of 2-hydroxybenzohydrazide with pyridine-2-carbaldehyde. This reaction is usually carried out in an ethanol solvent under reflux conditions.
Reaction Conditions: The reaction mixture is heated under reflux for several hours, typically ranging from 4 to 6 hours, to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization from ethanol.
Industrial Production Methods
While the laboratory synthesis is straightforward, scaling up for industrial production may involve optimizing reaction conditions to improve yield and purity. This can include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
2-hydroxy-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Amine derivatives.
Substitution: Varied substituted products based on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 2-hydroxy-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide is used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are studied for their structural and catalytic properties.
Biology
Biologically, this compound exhibits antimicrobial and antifungal activities. It is investigated for its potential use in developing new antibiotics and antifungal agents.
Medicine
In medicine, it is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Research is ongoing to understand its mechanism of action and efficacy in various disease models.
Industry
Industrially, it is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with metals makes it valuable in material science.
作用机制
The mechanism by which 2-hydroxy-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 2-hydroxy-N’-[(E)-phenylmethylidene]benzohydrazide
- 2-hydroxy-N’-[(E)-thienylmethylidene]benzohydrazide
- 2-hydroxy-N’-[(E)-3-nitrobenzylidene]benzohydrazide
Uniqueness
Compared to similar compounds, 2-hydroxy-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide is unique due to its pyridine moiety, which enhances its ability to form stable metal complexes and contributes to its biological activity. The presence of the hydroxyl group also plays a crucial role in its reactivity and interaction with biological targets.
This compound’s versatility in forming complexes and its broad range of applications in various fields make it a valuable subject of study in both academic and industrial research.
属性
分子式 |
C13H11N3O2 |
|---|---|
分子量 |
241.24 g/mol |
IUPAC 名称 |
2-hydroxy-N-[(E)-pyridin-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C13H11N3O2/c17-12-7-2-1-6-11(12)13(18)16-15-9-10-5-3-4-8-14-10/h1-9,17H,(H,16,18)/b15-9+ |
InChI 键 |
DLWUZZMMXCRNMJ-OQLLNIDSSA-N |
手性 SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=CC=N2)O |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CC=N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-tert-butylphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12005623.png)
![2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B12005639.png)



![N-{2-[(2E)-2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B12005669.png)



![3-{4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12005707.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12005710.png)


